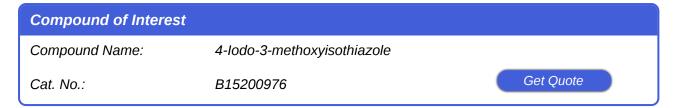


Characterization of 4-lodo-3-methoxyisothiazole by NMR Spectroscopy: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of **4-iodo-3-methoxyisothiazole**. Due to the absence of published experimental NMR data for this specific compound, this guide presents predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the known experimental data for the parent compound, isothiazole, and established substituent effects in heterocyclic systems. For comparative purposes, the experimental data for isothiazole is presented alongside the predicted data for its substituted derivative.

Predicted and Comparative NMR Data

The following table summarizes the experimental ¹H and ¹³C NMR data for isothiazole and the predicted data for **4-iodo-3-methoxyisothiazole**. The predictions are derived by considering the electronic effects of the iodo and methoxy substituents on the isothiazole ring. The methoxy group at the C3 position is expected to exert a significant shielding effect, while the iodo group at the C4 position will have a more complex influence, including deshielding and heavy-atom effects.



Compound	Position	¹ Η Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)
Isothiazole (Experimental)[1]	H3	8.72	C3
H4	7.26	C4	
H5	8.54	C5	
4-lodo-3- methoxyisothiazole (Predicted)	H5	~8.4	C3
OCH ₃	~4.0	C4	
C5	_		-
OCH ₃	_		

Note: Predicted values are estimates and may vary from experimental results.

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for the characterization of a small molecule like **4-iodo-3-methoxyisothiazole** by NMR spectroscopy.

- 1. Sample Preparation:
- Weigh approximately 5-10 mg of the purified **4-iodo-3-methoxyisothiazole**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solvent to calibrate the chemical shift scale to 0 ppm.
- Transfer the solution to a clean, dry 5 mm NMR tube.



2. NMR Data Acquisition:

• The ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H.

For ¹H NMR:

- Acquire the spectrum at room temperature.
- Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- The number of scans can range from 8 to 64, depending on the sample concentration.

For ¹³C NMR:

- Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each carbon.
- A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
- The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-200 ppm).

3. Data Processing and Analysis:

- Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequencydomain spectrum.
- Phase and baseline correct the spectrum.
- Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
- Determine the chemical shifts (δ) of the signals in both ¹H and ¹³C spectra by referencing to the TMS signal.

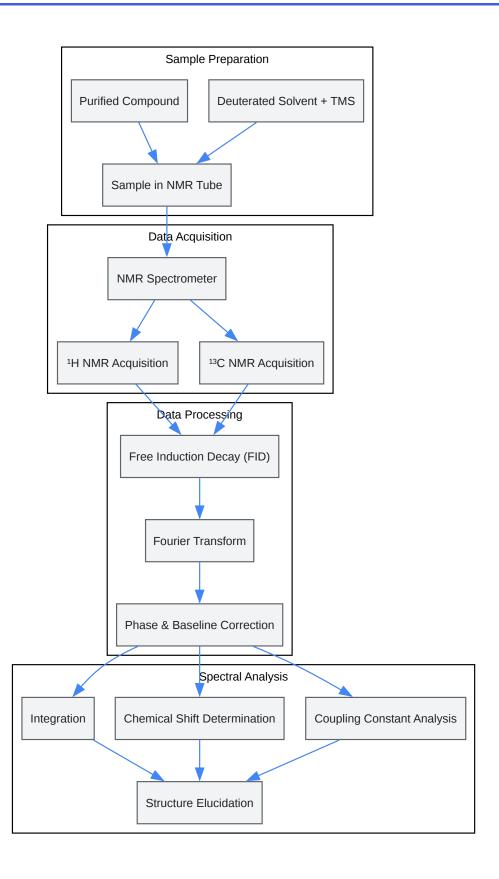


 Analyze the coupling patterns (e.g., singlets, doublets, triplets) in the ¹H NMR spectrum to deduce the connectivity of the protons.

Workflow for NMR Characterization of a Novel Compound

The following diagram illustrates the general workflow for the characterization of a new chemical entity, such as **4-iodo-3-methoxyisothiazole**, using NMR spectroscopy.





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References

- 1. Isothiazole(288-16-4) 1H NMR spectrum [chemicalbook.com]
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